molecular formula C18H16N2O2 B13487430 Benzyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate

Benzyl 6-cyano-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13487430
M. Wt: 292.3 g/mol
InChI Key: WXTRZKXNDHUICE-UHFFFAOYSA-N
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Description

Benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The presence of the cyano group and the ester functionality in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the condensation of benzylamine with a suitable cyano-substituted aldehyde, followed by cyclization and esterification reactions. One common method involves the use of a Pictet-Spengler reaction, where the benzylamine reacts with a cyano-substituted aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The resulting intermediate is then esterified using benzyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow the compound to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tetrahydroisoquinoline core can also interact with various receptors in the central nervous system, potentially leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the cyano and ester groups.

    6-Cyano-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl ester functionality.

    Benzyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the cyano group.

Uniqueness

Benzyl 6-cyano-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

benzyl 6-cyano-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C18H16N2O2/c19-11-15-6-7-17-12-20(9-8-16(17)10-15)18(21)22-13-14-4-2-1-3-5-14/h1-7,10H,8-9,12-13H2

InChI Key

WXTRZKXNDHUICE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)C#N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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